N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the benzothiazole ring. This intermediate is then reacted with 5-methyl-2-furoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Studied for its potential anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Known for its anti-inflammatory and analgesic activities.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide: A quinazoline derivative with potential biological activities.
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide is unique due to its specific combination of the benzothiazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H14N2O3S |
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Molecular Weight |
302.4g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C15H14N2O3S/c1-3-19-10-5-6-11-13(8-10)21-15(16-11)17-14(18)12-7-4-9(2)20-12/h4-8H,3H2,1-2H3,(H,16,17,18) |
InChI Key |
FQTGNOWGTSPWLJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)C |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
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